

# A Preclinical Comparative Analysis of AC-262536 and RAD-140

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## Compound of Interest

Compound Name: AC-262536

Cat. No.: B605115

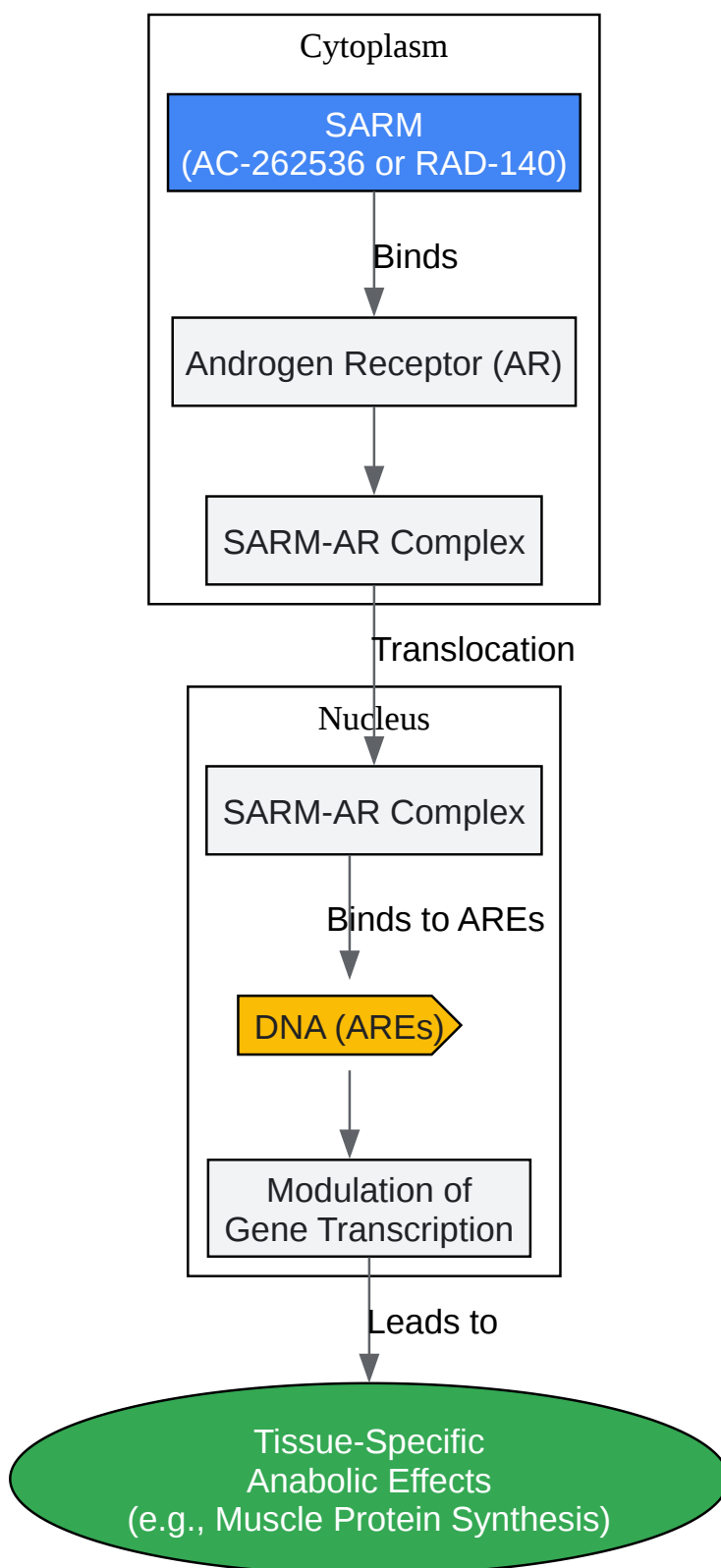
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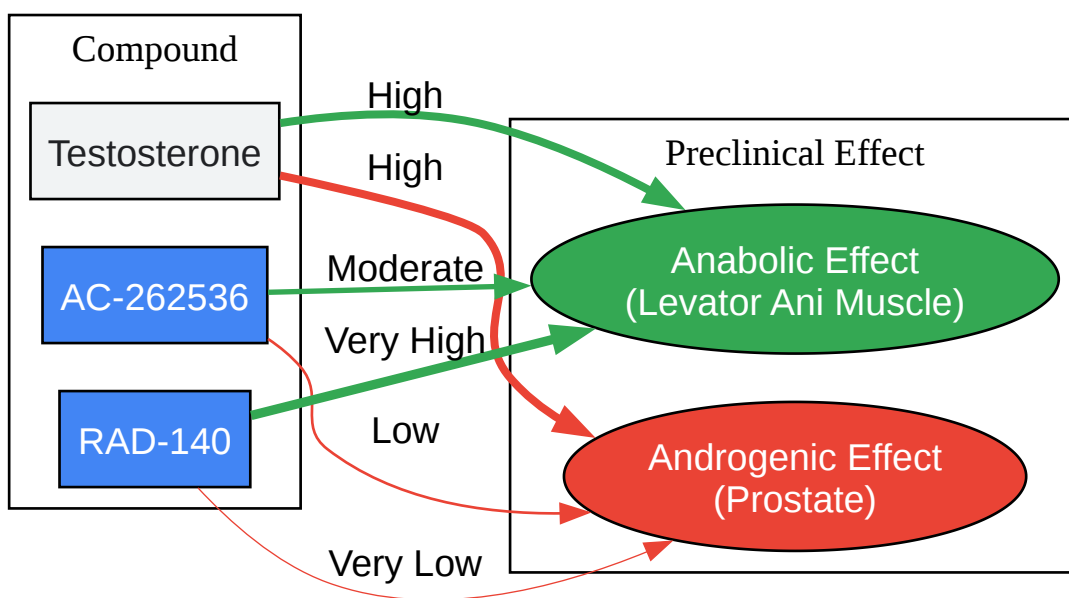
This guide provides an objective comparison of the preclinical performance of two nonsteroidal Selective Androgen Receptor Modulators (SARMs), **AC-262536** and RAD-140. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SARMs for conditions such as muscle wasting and osteoporosis. All data presented is derived from published preclinical studies.

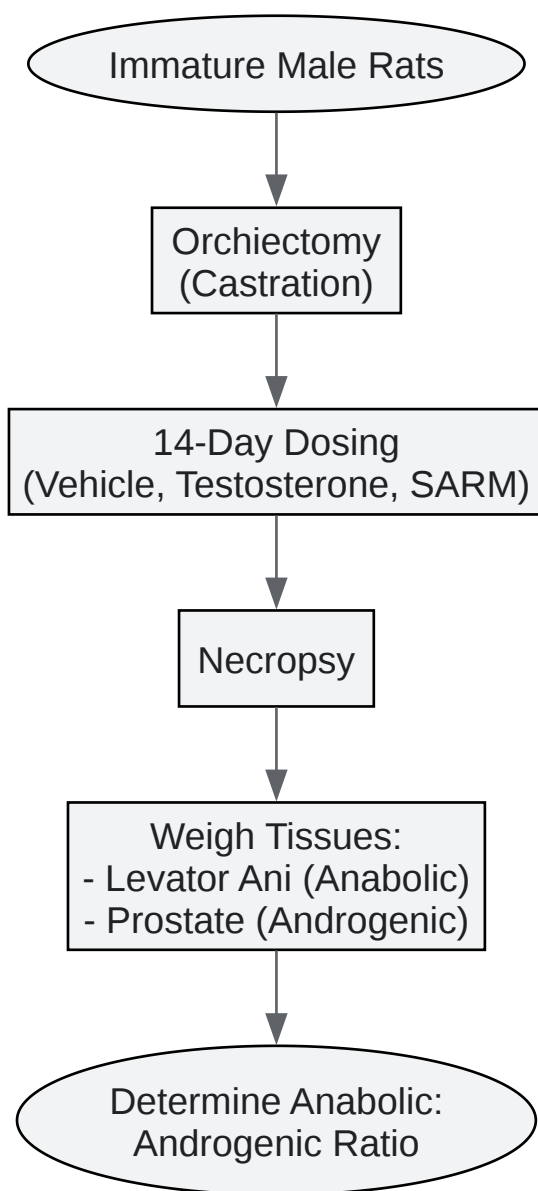
## Introduction and Mechanism of Action

Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs are designed to promote the beneficial anabolic effects in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate and seminal vesicles. [1][2]

Both **AC-262536** and RAD-140 function by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the cell nucleus where it interacts with Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. This process leads to tissue-specific anabolic responses, such as increased protein synthesis in muscle cells. [3][4] **AC-262536** acts as a partial agonist at the androgen receptor, whereas RAD-140 is a potent agonist. [5][6][7]







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